Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)-
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Overview
Description
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)- is an organic compound with a complex structure that includes both phenyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)- typically involves the reaction of 4-methylphenol with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then reacted with 3-methylphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The phenoxy and phenyl groups allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: Similar in structure but with a methoxy group instead of a methylphenoxy group.
Acetamide, N-(2-methylphenyl)-: Similar but lacks the phenoxyethyl group.
Uniqueness
Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)- is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical properties and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61293-97-8 |
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Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenoxy)ethyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO2/c1-14-7-9-18(10-8-14)21-12-11-19(16(3)20)17-6-4-5-15(2)13-17/h4-10,13H,11-12H2,1-3H3 |
InChI Key |
XNGKCNDJZGJSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN(C2=CC=CC(=C2)C)C(=O)C |
Origin of Product |
United States |
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